molecular formula C10H12Cl2N2S B3375882 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride CAS No. 1156626-78-6

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Cat. No.: B3375882
CAS No.: 1156626-78-6
M. Wt: 263.19 g/mol
InChI Key: FGCRYCQMXQEYAQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2S and its molecular weight is 263.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds

A novel method for synthesizing a key intermediate for the CCR5 antagonist TAK-779 was developed, showcasing the utility of related aniline dihydrochloride compounds in pharmaceutical manufacturing processes. The synthesis involved reductive alkylation and alkylation reactions, demonstrating a scalable method with high yield using commercially available reagents (Hashimoto et al., 2002).

Anticancer Agent Development

Research into benzimidazole–thiazole derivatives explored their reactions with various reagents, producing compounds with significant anticancer activity against HepG2 and PC12 cell lines. This highlights the potential of such compounds, including those related to 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride, in the development of new anticancer therapies (Nofal et al., 2014).

Antihypertensive Agents

The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from a related thiazole compound demonstrated good antihypertensive α-blocking activity with low toxicity. This suggests the potential of derivatives of this compound in creating new antihypertensive medications (Abdel-Wahab et al., 2008).

Biological Activity Enhancement

Research into the synthesis of quinazolinone and related compounds with potential biological activity involved the use of chlorine-substituted thiazole compounds. This research underscores the importance of structural modifications in enhancing the biological activities of pharmaceutical compounds (Párkányi & Schmidt, 2000).

Cyclin-Dependent Kinase Inhibitors

The development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors for cancer treatment involved the synthesis and structure-activity relationship analysis of thiazole-based compounds. This indicates the compound's relevance in creating targeted therapies for cancer (Wang et al., 2004).

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is not well-defined due to the lack of specific studies. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCRYCQMXQEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
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4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
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4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 4
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4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 5
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 6
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

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